molecular formula C21H32O6S B561694 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate CAS No. 138949-80-1

4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate

Cat. No.: B561694
CAS No.: 138949-80-1
M. Wt: 412.541
InChI Key: ICFRLXUMZOYPOT-ZODIUPBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate is a biochemical compound with the molecular formula C21H32O6S and a molecular weight of 412.54. It is a C-21 steroid hormone that supports embryogenesis and is used primarily in proteomics research .

Mechanism of Action

Target of Action

4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate is a steroid hormone naturally synthesized in the adrenal cortex, ovary, and placenta . It primarily targets the endocrine system and plays a crucial role in various biological processes.

Mode of Action

The compound interacts with its targets by binding to specific steroid hormone receptors . This binding triggers a cascade of biochemical reactions that lead to changes in cellular function .

Biochemical Pathways

The compound affects several biochemical pathways. It has been employed to investigate the impact of progesterone on carbohydrate, lipid, and protein metabolism . It also plays a role in the regulation of testosterone biosynthesis in rat Leydig cells .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, reflecting its wide range of targets. For example, it has been shown to increase fertility and paternity in goldfish , suggesting a role in reproductive function.

Chemical Reactions Analysis

Types of Reactions: 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained .

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

Scientific Research Applications

4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a precursor for synthesizing other steroid hormones. In biology, it is used to study embryogenesis and hormone regulation.

Comparison with Similar Compounds

Similar Compounds:

  • 4-Pregnen-17alpha,20beta-diol-3-one
  • 17alpha,20beta-Dihydroxy-4-pregnen-3-one
  • 4-Pregnen-17alpha,20alpha-diol-3-one

Uniqueness: 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate is unique due to its sulfate group, which enhances its solubility and stability compared to other similar compounds. This feature makes it particularly useful in proteomics research and other scientific applications .

Properties

IUPAC Name

[(1R)-1-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O6S/c1-13(27-28(24,25)26)21(23)11-8-18-16-5-4-14-12-15(22)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,23H,4-11H2,1-3H3,(H,24,25,26)/t13-,16?,17?,18?,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFRLXUMZOYPOT-ZODIUPBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676116
Record name (8xi,9xi,14xi,20R)-17-Hydroxy-3-oxopregn-4-en-20-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138949-80-1
Record name (8xi,9xi,14xi,20R)-17-Hydroxy-3-oxopregn-4-en-20-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.